molecular formula C16H22N2O2 B12462915 N'-cyclooctylidene-2-methoxybenzohydrazide

N'-cyclooctylidene-2-methoxybenzohydrazide

Cat. No.: B12462915
M. Wt: 274.36 g/mol
InChI Key: XMJRFJQAQTVHIP-UHFFFAOYSA-N
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Description

N’-cyclooctylidene-2-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are used in various fields of chemistry and medicine. This compound is characterized by the presence of a cyclooctylidene group attached to a 2-methoxybenzohydrazide moiety.

Preparation Methods

The synthesis of N’-cyclooctylidene-2-methoxybenzohydrazide typically involves the condensation of 2-methoxybenzohydrazide with cyclooctanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-cyclooctylidene-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-cyclooctylidene-2-methoxybenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-cyclooctylidene-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, it may inhibit bacterial cell wall synthesis or interfere with protein synthesis .

Comparison with Similar Compounds

N’-cyclooctylidene-2-methoxybenzohydrazide can be compared with other similar compounds such as:

N’-cyclooctylidene-2-methoxybenzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(cyclooctylideneamino)-2-methoxybenzamide

InChI

InChI=1S/C16H22N2O2/c1-20-15-12-8-7-11-14(15)16(19)18-17-13-9-5-3-2-4-6-10-13/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,19)

InChI Key

XMJRFJQAQTVHIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=C2CCCCCCC2

Origin of Product

United States

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